molecular formula C8H8N2O4 B3146596 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid CAS No. 604000-34-2

6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid

Cat. No.: B3146596
CAS No.: 604000-34-2
M. Wt: 196.16 g/mol
InChI Key: IAKGODNDDOWLEN-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of heteroatoms endows the pyridazine ring with a unique set of physicochemical properties that make it an attractive component in molecular design. nih.gov It is characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov These attributes contribute to the pyridazine ring being advocated as an advantageous and less lipophilic substitute for the more common phenyl ring in drug design. nih.gov

The versatility of the pyridazine nucleus allows for its easy functionalization at various positions, making it a valuable synthetic building block for the design of novel compounds. aablocks.com This has led to the discovery of pyridazine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular properties. aablocks.commolaid.com The significance of this heterocycle in modern medicine is underscored by the recent FDA approval of drugs containing a pyridazine ring, such as relugolix (B1679264) and deucravacitinib. nih.gov Researchers consider pyridazine-containing frameworks to be "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. molaid.com

The Pyridazine Carboxylic Acid Motif as a Key Research Scaffold

The introduction of a carboxylic acid group onto the pyridazine ring creates the pyridazine carboxylic acid motif, a scaffold of significant interest in chemical research. This functional group enhances the synthetic versatility of the pyridazine core, providing a reactive handle for the construction of more complex molecules such as amides and esters. nih.govmdpi.com Furthermore, the carboxylic acid group can participate directly in molecular recognition processes, particularly through hydrogen bonding with biological targets.

One of the key features of pyridazine carboxylic acids is their ability to act as bidentate ligands. The lone pairs of electrons on a ring nitrogen and a deprotonated carboxylate oxygen can coordinate with metal ions to form stable chelate complexes. mdpi.com This property has been exploited in the synthesis of novel ruthenium complexes with pyridazine-3-carboxylic acid, which have demonstrated promising anti-biofilm activity, outperforming the free ligand. mdpi.com Research has also shown that pyridazine-3-carboxylic acid itself exhibits moderate biological activity, which can be enhanced upon complexation. mdpi.com The development of a series of pyridazine-3-carboxamides as selective agonists for the cannabinoid receptor 2 (CB2) further highlights the value of this scaffold in generating targeted therapeutic agents. nih.gov

Comparison of Selected Pyridazine Carboxylic Acid Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Pyridazine-3-carboxylic acid2164-61-6C₅H₄N₂O₂124.10
6-Amino-pyridazine-3-carboxylic acid59772-58-6C₅H₅N₃O₂139.11

Research Focus on 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid within the Pyridazine Framework

Within the broader class of pyridazine carboxylic acids, specific disubstituted derivatives serve as highly valuable intermediates for organic synthesis. One such compound is This compound . This molecule is distinguished by the presence of two different carbonyl-containing functional groups attached to the pyridazine core: a carboxylic acid at the 3-position and an ester (ethoxycarbonyl) group at the 6-position.

Properties of this compound
PropertyValue
CAS Number604000-34-2
Molecular FormulaC₈H₈N₂O₄
Molecular Weight (g/mol)196.16

The primary research focus on this compound is its application as a versatile synthetic intermediate. The differential reactivity of the carboxylic acid and the ester functionalities allows for selective chemical transformations. For instance, the carboxylic acid can be selectively converted into an amide via coupling reactions, leaving the ester group intact for subsequent modifications like hydrolysis or reduction. This chemo-selectivity makes it a powerful building block for the systematic construction of complex pyridazine derivatives, enabling the synthesis of targeted molecules for drug discovery and materials science. While direct biological studies on this specific intermediate are not widely reported, its structural framework is integral to the synthesis of more elaborate compounds that are investigated for various therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxycarbonylpyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGODNDDOWLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethoxycarbonyl Pyridazine 3 Carboxylic Acid

Regioselective Synthesis Pathways and Mechanistic Considerations

The synthesis of polysubstituted pyridazines, such as 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid, necessitates a high degree of regiocontrol to ensure the desired arrangement of functional groups. The inherent electronic properties of the pyridazine (B1198779) ring, characterized by its π-deficient nature, heavily influence its reactivity and the strategic approaches to its functionalization.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyridazine Functionalization

The electron-deficient character of the pyridazine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of many synthetic routes toward functionalized pyridazines. The presence of the two adjacent nitrogen atoms withdraws electron density from the carbon atoms of the ring, facilitating the attack of nucleophiles.

In the context of synthesizing this compound, SNAr reactions are pivotal for introducing substituents at specific positions. The regioselectivity of these reactions is dictated by the position of leaving groups and the electronic influence of existing substituents on the ring. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.

The pyridazine core's high π-deficiency and basicity (pKa ≈ 2.3) favor protonation, which can further enhance its reactivity toward nucleophiles researchgate.net. This property is often exploited in synthetic strategies to activate the ring system for substitution reactions.

Role of Activating Groups in Directed Functionalization

The regiochemical outcome of nucleophilic substitution on the pyridazine ring is significantly influenced by the nature and position of existing substituents. Electron-withdrawing groups, such as halogens, nitro groups, or carbonyl functionalities, act as activating groups for SNAr by further polarizing the ring and stabilizing the negatively charged Meisenheimer intermediate.

For the synthesis of this compound, a common strategy involves the use of a precursor bearing a good leaving group, such as a chlorine atom, at the 6-position. The ethoxycarbonyl group at the 3-position, being electron-withdrawing, would activate the ring towards nucleophilic attack. This directing effect is crucial for achieving the desired substitution pattern. Conversely, electron-donating groups would deactivate the ring towards nucleophilic attack and direct incoming electrophiles to specific positions in electrophilic aromatic substitution reactions, though this is less common for the electron-deficient pyridazine system.

Precursor Chemistry and Derivatization Routes

The synthesis of this compound typically proceeds through a multi-step sequence starting from more readily available precursors. The strategic introduction and manipulation of functional groups are key to arriving at the target molecule.

Synthesis from Methyl 6-Chloro-3-pyridazinecarboxylate

A common and practical precursor for the synthesis of this compound is methyl 6-chloro-3-pyridazinecarboxylate. This intermediate provides a reactive handle at the 6-position for introducing the ethoxycarbonyl group via a nucleophilic substitution reaction.

Once methyl 6-chloro-3-pyridazinecarboxylate is obtained, the chlorine atom at the 6-position can be displaced by an ethoxide nucleophile. This SNAr reaction is typically carried out by treating the chloro-substituted precursor with sodium ethoxide in ethanol. The electron-withdrawing nature of the methyl carboxylate group at the 3-position facilitates this substitution.

Hydrolysis and Esterification Reactions for Carboxylic Acid Formation

The final step in the synthesis of this compound from a diester precursor, such as diethyl pyridazine-3,6-dicarboxylate, involves the selective hydrolysis of one of the ester groups to the corresponding carboxylic acid. Achieving mono-hydrolysis can be challenging due to the similar reactivity of the two ester groups.

Careful control of reaction conditions, such as the stoichiometry of the base (e.g., lithium hydroxide or sodium hydroxide), temperature, and reaction time, is crucial for maximizing the yield of the mono-acid. In some cases, enzymatic hydrolysis can offer a higher degree of selectivity.

Alternatively, if the synthesis starts from a precursor with two different ester groups (e.g., a methyl and an ethyl ester), selective deprotection can be achieved based on the differential reactivity of the esters. For instance, a methyl ester can sometimes be selectively cleaved in the presence of an ethyl ester under specific conditions.

Esterification is another key transformation in the synthetic sequence. For instance, if the synthesis proceeds via 6-chloropyridazine-3-carboxylic acid, this intermediate would first be esterified to introduce the ethoxycarbonyl group at the 3-position before the nucleophilic substitution at the 6-position. Standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid), can be employed nih.gov.

Reaction Type Reactant Reagent(s) Product Key Considerations
Nucleophilic Aromatic SubstitutionMethyl 6-chloro-3-pyridazinecarboxylateSodium EthoxideMethyl 6-ethoxy-3-pyridazinecarboxylateRegioselective displacement of the chlorine atom.
Selective HydrolysisDiethyl pyridazine-3,6-dicarboxylateLimited NaOH or LiOHThis compoundCareful control of stoichiometry and conditions to avoid di-hydrolysis.
Esterification6-Chloropyridazine-3-carboxylic acidEthanol, H₂SO₄ (cat.)Ethyl 6-chloro-3-pyridazinecarboxylateStandard acid-catalyzed esterification.

Emerging Synthetic Approaches for Pyridazine Carboxylic Acid Derivatives

Recent advances in catalysis have opened up new avenues for the synthesis of pyridazine derivatives. For instance, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines organic-chemistry.org.

Inverse electron-demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, have been shown to produce functionalized pyridazines with high regiocontrol organic-chemistry.org. Another metal-free approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields highly substituted pyridazines organic-chemistry.orgorganic-chemistry.org.

Furthermore, C-H activation and functionalization strategies are gaining prominence in heterocyclic chemistry. While not yet widely reported specifically for this compound, these methods hold promise for the direct introduction of functional groups onto the pyridazine core, potentially shortening synthetic sequences and reducing the reliance on pre-functionalized starting materials. The use of carboxylic acids as directing groups in such transformations is an active area of research and could provide novel entries to pyridazine carboxylic acid derivatives researchgate.net.

These modern synthetic methodologies offer the potential for more streamlined and versatile access to a wide range of pyridazine derivatives, including the title compound, and are expected to play an increasingly important role in the future of heterocyclic synthesis.

Cyclization Reactions in Pyridazine Ring Formation

The construction of the pyridazine ring is a foundational step in the synthesis of many of its derivatives. Cyclization reactions, particularly [4+2] cycloadditions, represent a powerful and versatile method for assembling the 1,2-diazine core.

One of the most prominent methods for pyridazine synthesis is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.orgorganic-chemistry.org This reaction typically involves an electron-deficient 1,2,4,5-tetrazine, acting as the diene, reacting with an electron-rich dienophile, such as an enamine or an alkene. For the synthesis of pyridazine-3,6-dicarboxylate derivatives, a key precursor to the target molecule, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is often used as the diene. The reaction proceeds with a suitable dienophile, followed by the extrusion of a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. mdpi.com The choice of dienophile is crucial for determining the final substitution pattern on the pyridazine ring.

Another significant cyclization approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate (N₂H₄·H₂O). nih.gov This classical method provides a direct route to the dihydropyridazine core, which can then be oxidized to the aromatic pyridazine. To obtain the desired substitution pattern for this compound, a suitably substituted 1,4-dicarbonyl precursor, such as a derivative of 2,5-dioxohexanedioic acid, would be required. The reaction conditions for this condensation and the subsequent oxidation step (often using reagents like potassium chromate or simply air) must be carefully controlled to achieve good yields. nih.gov

Furthermore, copper-promoted 6-endo-trig cyclizations of readily available β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines. organic-chemistry.org These intermediates can be effectively converted to the corresponding pyridazines upon treatment with a base, such as sodium hydroxide. organic-chemistry.org The regioselectivity and functional group tolerance of this method make it an attractive strategy for preparing substituted pyridazines.

Cyclization Method Reactants Key Features Typical Product
Inverse-Electron-Demand Diels-AlderElectron-deficient tetrazine + Alkene/EnamineHigh regioselectivity; proceeds with N₂ extrusion.Substituted Pyridazine
Hydrazine Condensation1,4-Dicarbonyl compound + HydrazineClassical and direct method; requires subsequent oxidation.Dihydropyridazine, then Pyridazine
Copper-Promoted Cyclizationβ,γ-Unsaturated hydrazoneMild conditions; good functional group tolerance.1,6-Dihydropyridazine, then Pyridazine

Palladium-Catalyzed Carbonylation and Amination Reactions

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemeurope.com Specifically, palladium-catalyzed carbonylation reactions provide a direct and efficient route for introducing carbonyl groups, such as esters and carboxylic acids, onto heterocyclic scaffolds. researchgate.net

The synthesis of this compound can be envisaged from a dihalogenated pyridazine precursor, such as 3,6-dichloropyridazine or 3,6-diiodopyridazine. The palladium-catalyzed alkoxycarbonylation reaction is particularly relevant for introducing the ethoxycarbonyl group. chemeurope.com This reaction involves treating the dihalopyridazine with carbon monoxide (CO) and ethanol in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyridazine ring. This is followed by the insertion of a molecule of carbon monoxide into the resulting palladium-aryl complex. The final step is the nucleophilic attack by ethanol on the palladium-acyl intermediate, which, after reductive elimination, yields the ethyl ester product and regenerates the palladium(0) catalyst. nih.gov

Achieving selective mono-carbonylation of a dihalopyridazine can be challenging. However, by carefully controlling reaction parameters such as temperature, pressure, the nature of the palladium catalyst and ligands, and the stoichiometry of the reactants, it is possible to favor the formation of the mono-esterified product. chemeurope.com For instance, using a less reactive dihalide (e.g., dichloro- vs. diiodopyridazine) can help in controlling the selectivity.

Alternatively, a related reaction, aminocarbonylation, can be used to synthesize pyridazine carboxamides by using an amine as the nucleophile instead of an alcohol. researchgate.net While not a direct route to the target molecule's ethoxycarbonyl group, this methodology highlights the versatility of palladium catalysis in functionalizing the pyridazine core with various carbonyl derivatives. Highly selective aminocarbonylation of 3,6-diiodopyridazine has been demonstrated to produce the corresponding 3,6-diamides in moderate to high yields. researchgate.net

Catalyst System Substrate Reagents Product Functionality Key Advantage
Pd(OAc)₂ / LigandDihalopyridazineCO, Ethanol, BaseEthyl EsterDirect introduction of ester group.
PdCl₂(PhCN)₂DihalopyridazineCO, Amine, BaseAmideForms amide bonds efficiently.
Pd(0) / PPh₃Aryl HalideCO, NucleophileCarbonyl derivativeVersatile for various carbonyl compounds. researchgate.net

Enzymatic Hydrolysis for Carboxylic Acid Synthesis

Enzymatic reactions are increasingly employed in chemical synthesis due to their high selectivity (chemo-, regio-, and enantioselectivity) and mild reaction conditions. For the synthesis of this compound, the key challenge is the selective hydrolysis of one ester group in a precursor like diethyl pyridazine-3,6-dicarboxylate. Enzymatic hydrolysis, particularly using lipases or esterases, offers an elegant solution to this problem. researchgate.net

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds. In organic synthesis, they are valued for their ability to differentiate between sterically or electronically distinct ester groups within the same molecule. rsc.org The desymmetrization of a prochiral diester, such as diethyl pyridazine-3,6-dicarboxylate, can be achieved by using a lipase that selectively catalyzes the hydrolysis of one of the two identical ester groups to a carboxylic acid, leaving the other intact. This biotransformation yields the desired mono-acid mono-ester product.

The success of this method depends on the choice of enzyme, solvent, pH, and temperature. A variety of commercially available lipases from different microbial sources (e.g., Candida rugosa, Candida antarctica, Aspergillus niger) and mammalian sources have been shown to effectively catalyze the selective hydrolysis of various aromatic and aliphatic diesters. mdpi.com For example, the hydrolysis of aromatic dicarboxylic esters to their corresponding monoesters has been successfully demonstrated using esterases from Brevibacterium imperiale. researchgate.net The limited clinical efficacy of the antiviral drug Pirodavir has been attributed to the rapid in vivo hydrolysis of its ester moiety to the inactive carboxylic acid, demonstrating the susceptibility of such ester groups to hydrolysis. nih.gov

This enzymatic approach avoids the use of harsh acidic or basic conditions required for chemical hydrolysis, which often leads to a mixture of the starting material, the desired mono-acid, and the di-acid, making purification difficult. The high chemoselectivity of enzymes minimizes the formation of the di-acid byproduct, resulting in higher yields of the target molecule.

Enzyme Source Substrate Type Selectivity
LipaseCandida rugosaAromatic / Aliphatic EstersHigh enantioselectivity and chemoselectivity. nih.gov
EsteraseBrevibacterium imperialeAromatic DiestersChemoselective hydrolysis to monoesters. researchgate.net
LipaseCandida antarcticaVarious EstersWidely used for kinetic resolutions. mdpi.com
LipaseAspergillus nigerVarious EstersEffective for hydrolysis of phosphonates. mdpi.com

Chemical Reactivity and Functionalization Studies of 6 Ethoxycarbonyl Pyridazine 3 Carboxylic Acid and Its Derivatives

Oxidation and Reduction Pathways of the Pyridazine (B1198779) Core

The pyridazine core, being an aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic reactivity towards oxidation and reduction, which can be modulated by the nature of its substituents.

The nitrogen atoms of the pyridazine ring are susceptible to oxidation, typically leading to the formation of N-oxides. This transformation can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. The oxidation is generally achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. For an asymmetrically substituted pyridazine like 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid, the oxidation can potentially lead to two isomeric N-oxides. The regioselectivity of the N-oxidation would be influenced by the electronic effects of the substituents at the C3 and C6 positions.

Oxidizing Agent Potential Product(s) General Observations
m-CPBAThis compound 1-oxide and 2-oxideThe nitrogen atom less sterically hindered and adjacent to the more electron-donating group is often preferentially oxidized.
Peracetic AcidThis compound 1-oxide and 2-oxideSimilar to m-CPBA, but reaction conditions can sometimes be tuned to favor one isomer over the other.

This table is illustrative and based on the general reactivity of pyridazine derivatives. Specific experimental data for this compound is not widely reported.

The pyridazine ring can be reduced to its corresponding di- or tetra-hydro derivatives, or even undergo complete saturation to a piperidazine. Catalytic hydrogenation is a common method for such transformations, employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The conditions of the hydrogenation (pressure, temperature, solvent, and catalyst) will determine the extent of reduction. The presence of the ester and carboxylic acid groups may influence the reaction, and under harsh conditions, the carboxylic acid could also be reduced.

Reducing Agent/Catalyst Potential Product(s) General Conditions
H₂, Pd/CDihydro- or Tetrahydropyridazine derivativesTypically at atmospheric or slightly elevated pressure.
H₂, PtO₂Tetrahydropyridazine or Piperidazine derivativesOften requires higher pressures and can be more effective for full saturation.
NaBH₄, Raney NiDihydropyridazine derivativesA milder alternative to catalytic hydrogenation for partial reduction.

This table presents common reduction strategies for pyridazine systems. The specific outcomes for this compound would require experimental verification.

Nucleophilic Substitution Reactions at Key Positions

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups.

While the ethoxy group is not a traditional leaving group in SNAr reactions on its own, its position on the electron-poor pyridazine ring, activated by the adjacent nitrogen and the carboxylic acid group, could potentially allow for its displacement by strong nucleophiles under forcing conditions. More commonly, the corresponding 6-chloro derivative would be used for such substitutions. However, direct displacement of an alkoxy group on a sufficiently activated heteroaromatic ring is not unprecedented.

Nucleophile Potential Product General Conditions
Amines (e.g., R-NH₂)6-(Alkylamino)pyridazine-3-carboxylic acid derivativeHigh temperature, possibly in a sealed tube or under microwave irradiation.
Alkoxides (e.g., R-O⁻)6-(Alkoxy)pyridazine-3-carboxylic acid derivative (trans-etherification)Requires a different alkoxide from the starting material.
Thiolates (e.g., R-S⁻)6-(Alkylthio)pyridazine-3-carboxylic acid derivativeStrong nucleophiles that can displace alkoxy groups in some activated systems.

This table is speculative and based on the principles of nucleophilic aromatic substitution. The reactivity of the ethoxy group in this compound towards displacement requires experimental validation.

Direct nucleophilic substitution of a hydrogen atom on the pyridazine ring is generally difficult. However, if a good leaving group, such as a halogen, were present on the ring (e.g., at the 4 or 5 position), it would readily undergo SNAr reactions. In the absence of such a leaving group, the reactivity is limited.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group at the C3 position is a versatile handle for a wide array of chemical modifications, most notably the formation of amides, esters, and other acid derivatives. These transformations typically proceed via the activation of the carboxylic acid.

A variety of modern coupling reagents can be employed for the efficient formation of amide bonds with a diverse range of amines. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used and the desired purity of the product.

Coupling Reagent Activating Species Common Base Typical Solvents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)O-Acyl(tetramethyl)isouronium saltDIPEA (Diisopropylethylamine), TriethylamineDMF (Dimethylformamide), Acetonitrile
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)O-Acyl(tetramethyl)isouronium saltDIPEA, TriethylamineDMF, Dichloromethane
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)O-Acylisourea / Benzotriazolyl esterDIPEA, N-MethylmorpholineDichloromethane, DMF
SOCl₂ (Thionyl chloride)Acyl chloridePyridine (B92270), TriethylamineDichloromethane, Toluene

These activated intermediates are then reacted in situ with a primary or secondary amine to yield the corresponding amide derivative of this compound. Similarly, reaction with alcohols under appropriate conditions can yield the corresponding esters.

Decarboxylative Functionalization in Heteroaromatic Systems

Decarboxylation of heteroaromatic carboxylic acids is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds, using the carboxylic acid group as a traceless activating group. nih.gov This strategy is particularly valuable for introducing substituents onto the pyridazine ring at the position of the carboxylic acid. While direct decarboxylation of this compound is not extensively detailed, methodologies applied to other (hetero)aromatic carboxylic acids illustrate the potential for such transformations.

Visible light-mediated photoredox catalysis has emerged as a mild and effective approach for the decarboxylative functionalization of carboxylic acids. rsc.org These methods often employ photocatalysts that, upon excitation, can engage in a single electron transfer (SET) process with the carboxylate, leading to a radical intermediate that can be trapped by a suitable coupling partner. rsc.orgprinceton.edu

Specific examples in related heterocyclic systems include:

Deutero-decarboxylation : A mild and highly selective protocol for the monodeuteration of various heteroarenes has been developed using catalytic amounts of Ag(I) salts in a DMSO/D₂O mixture. This method facilitates the deutero-decarboxylation of heteroaromatic α-carboxylic acids with high yields and excellent levels of deuterium (B1214612) incorporation. rsc.org

Decarboxylative Halogenation : A unified approach for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been demonstrated. For instance, dinitrogen-containing heterocyclic acids, such as pyridazine carboxylic acid, can undergo decarboxylative chlorination, providing access to heteroaryl chlorides which are valuable pharmacophores and synthetic coupling handles. princeton.edu

Decarboxylative Coupling : Rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with unsaturated oxime esters has been used to synthesize substituted pyridines. In this process, the carboxylic acid acts as a traceless activating group, enabling highly regioselective formation of the pyridine products. nih.gov

These examples highlight the synthetic potential of the carboxylic acid moiety on the pyridazine ring as a handle for introducing a range of functional groups through decarboxylative strategies.

Reaction TypeCatalyst/ReagentsProduct TypeRef.
Deutero-decarboxylationAg(I) salts, DMSO/D₂ODeuterated Heteroarene rsc.org
Decarboxylative ChlorinationPhotoredox/Copper CatalysisHeteroaryl Chloride princeton.edu
Decarboxylative CouplingRh(III) catalystSubstituted Pyridine nih.gov

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid at the 3-position of the pyridazine ring is readily converted into amides and esters, which are fundamental transformations in medicinal chemistry and materials science. libretexts.orgmdpi.com These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an amine or alcohol. youtube.com

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that eliminates a molecule of water. libretexts.org This process often requires high temperatures or the use of coupling agents to facilitate the dehydration. mdpi.comlibretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an activated ester, which then reacts readily with an amine. khanacademy.org For instance, treatment of a carboxylic acid with thionyl chloride can generate the corresponding acid chloride in situ, which then couples with various amines to afford amides in good yields. researchgate.net The reaction of carboxylic acids with hydrazines in the presence of a catalyst like ZnCl₂ has also been reported as a direct method for amide bond synthesis. nih.gov

Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). The reaction is an equilibrium process, and removal of water is often necessary to drive it towards the product. mdpi.com

These functionalization reactions on the carboxylic acid moiety of this compound allow for the introduction of a wide variety of substituents, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

DerivativeReagentsKey FeaturesRef.
AmidesAmines, Coupling Agents (e.g., DCC, EDC) or SOCl₂Forms stable amide bond, crucial for peptidomimetics and polymers. libretexts.orgresearchgate.net
AmidesHydrazines, ZnCl₂Direct synthesis of hydrazides from carboxylic acids. nih.gov
EstersAlcohols, Acid Catalyst (e.g., H₂SO₄)Reversible reaction (Fischer esterification), often requires water removal. mdpi.com

Cyclization Reactions Involving the Carboxylic Acid Group

The carboxylic acid and ester functionalities on the pyridazine scaffold can participate in intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems. These reactions are pivotal for creating novel, complex molecular architectures with potential biological activities.

A key strategy involves the reductive cyclization of pyridazine-3-carboxylate esters. For example, 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can undergo reductive cyclization using iron in acetic acid to yield lactams, specifically pyridazoquinolinones. mdpi.comresearchgate.net This transformation builds a new ring fused to the pyridazine core.

Another approach involves the cyclocondensation of functionalized pyridazine precursors. For instance, appropriately substituted pyridone derivatives, which can be synthesized from precursors related to the title compound, can react with hydrazine (B178648). This cyclocondensation leads to the formation of fused pyrido[2,3-d]pyridazine-2,8-dione scaffolds, which have been investigated as potential anti-inflammatory agents. nih.gov

Furthermore, diacylhydrazides can be subjected to cyclization conditions to form fused 1,2,3-triazolo[4,5-d]pyridazine systems upon heating, with the loss of a hydrazine molecule. mdpi.com The synthesis of disubstituted 1,3,4-oxadiazoles can also be achieved through the cyclization of diacylhydrazine intermediates. biointerfaceresearch.com These examples demonstrate that the carboxylic acid group, or its derivatives like esters and amides, are crucial handles for constructing diverse fused pyridazine structures.

Starting Material DerivativeReagents/ConditionsFused Ring System FormedRef.
4-(2-Nitrophenyl)-pyridazine-3-carboxylate esterFe, Acetic AcidPyridazoquinolinone (Lactam) mdpi.comresearchgate.net
Functionalized 2-pyridoneHydrazine MonohydratePyrido[2,3-d]pyridazine-2,8-dione nih.gov
DiacylhydrazideHeat1,2,3-Triazolo[4,5-d]pyridazine mdpi.com

Multi-Component Reactions and Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govscribd.com These reactions are highly atom-economical and efficient, making them ideal for generating libraries of structurally diverse compounds. acsgcipr.org While specific MCRs employing this compound as a starting material are not prominently documented, the pyridazine scaffold itself is a key target for diversification using various synthetic strategies.

Scaffold hopping and hybridization are common design strategies in medicinal chemistry to discover novel compounds with improved properties. acs.org The 3,6-disubstituted pyridazine framework is considered a privileged structure due to its chemical stability and synthetic accessibility. researchgate.net Researchers have synthesized and evaluated various series of 3,6-disubstituted pyridazines for different biological activities. acs.orgnih.gov

The synthesis of pyridazine derivatives can be achieved through various methods, including aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, which provide a regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org Such synthetic routes provide access to a wide range of functionalized pyridazines that can be further elaborated. The diversification of the pyridazine scaffold is crucial for exploring new chemical space and developing compounds with tailored biological profiles. researchgate.net

StrategyDescriptionOutcomeRef.
Aza-Diels-Alder ReactionReaction of 1,2,3-triazines with 1-propynylamines.Regioselective synthesis of substituted pyridazines. organic-chemistry.org
Scaffold HoppingReplacing a core molecular scaffold with another while retaining similar biological activity.Discovery of novel chemical series with potentially improved properties. acs.org
HybridizationCombining distinct pharmacophoric elements into a single molecule.Generation of compounds with dual or enhanced activity. acs.org
MCRs (General)One-pot reactions with three or more starting materials.Efficient and atom-economical synthesis of complex heterocyclic scaffolds. nih.govscribd.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods are used to determine optimized molecular geometries, electronic properties, and various reactivity descriptors.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyridazine-based compounds due to its balance of computational cost and accuracy. gsconlinepress.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-31++G(d,p), are employed to determine the ground-state optimized geometries, vibrational frequencies, and electronic characteristics of these molecules. gsconlinepress.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. wuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In the study of pyridazine (B1198779) derivatives, FMO analysis is frequently used to predict their reactivity. For example, DFT calculations on certain pyridazine derivatives with donor moieties revealed that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the pyridazine ring, indicating an intramolecular charge-transfer (CT) character upon excitation. nih.gov This separation of frontier orbitals is crucial for understanding the photophysical properties of these compounds. nih.gov

The reactivity of various chlorodiazines, including 3-chloropyridazine (B74176) and 4-chloropyridazine, has been correlated with their frontier orbitals. wuxibiology.com Interestingly, for some derivatives, the LUMO may not have significant orbital lobes on the carbon atom involved in a reaction; in such cases, the next unoccupied orbital (e.g., LUMO+1) must be considered to accurately predict reactivity trends. wuxibiology.com This highlights the nuanced application required for FMO theory.

Below is a table of representative FMO data for related pyridazine derivatives, illustrating how these computational values are presented.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-5.79-1.784.01
5-phenyl-6-ethylpridazine-3-one (PEPO)-6.21-1.215.00

This data is illustrative and derived from a DFT study on related pyridazine derivatives for corrosion inhibition. gsconlinepress.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex organic reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire potential energy surface of a reaction. This allows for the determination of activation energies, which govern reaction rates, and the thermodynamic stability of products.

Model Transition States: Identify the geometry and energy of the highest-energy point along the reaction coordinate for key steps, such as the intramolecular cyclization to form the pyridazine ring.

Evaluate Reaction Pathways: Compare different possible mechanisms (e.g., concerted vs. stepwise) by calculating the energy barriers for each, thereby predicting the most likely pathway.

Understand Regioselectivity: In reactions with multiple possible outcomes, such as the cycloaddition reactions used to synthesize pyrrolo[1,2-b]pyridazines, computational modeling can explain why one regioisomer is formed preferentially over another. nih.gov

These theoretical investigations provide a molecular-level understanding that complements experimental observations and aids in the optimization of reaction conditions. rsc.org

Theoretical Predictions of Molecular Interactions and Properties

Beyond individual molecular reactivity, computational methods are vital for predicting how molecules interact with each other and how they respond to external stimuli like electromagnetic radiation.

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of non-covalent intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is crucial as they influence physical properties like melting point and solubility.

X-ray crystallography, often complemented by theoretical calculations, provides precise data on these arrangements. For example, a study on a ruthenium(III) complex containing pyridazine-3-carboxylate as a ligand revealed how individual complex units are linked into chains by sodium cations and further stabilized by hydrogen bonds involving the pyridazine ring. nih.gov In another study of a pyridazinone derivative, analysis of the crystal structure showed that molecules are linked by N—H⋯O hydrogen bonds to form dimers. researchgate.net

Theoretical calculations are highly effective in simulating various types of spectra, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled, can be matched to experimental IR spectra to provide definitive assignments for complex vibrational modes. researchgate.net For example, a combined experimental and computational study on pyridine (B92270) carboxylic acids used DFT to calculate the IR spectra of different protonation states of the molecules, which was essential for interpreting the experimental spectra of the acids adsorbed onto a ceria surface. researchgate.net

UV/Vis Absorption Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. researchgate.net These values correspond to the absorption maxima (λmax) in a UV/Vis spectrum. By simulating the spectrum, researchers can assign specific electronic transitions (e.g., π→π* or n→π*) to the observed absorption bands and understand how molecular structure influences color and photophysical properties. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found far downfield, typically in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The two aromatic protons on the pyridazine (B1198779) ring would appear as doublets, a result of coupling to each other. The protons of the ethoxycarbonyl group would present as a quartet for the methylene (B1212753) (-CH₂) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group, coupled to the methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the ester are the most deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the pyridazine ring would resonate in the aromatic region, typically between 120-160 ppm. rsc.orgoregonstate.edu The methylene and methyl carbons of the ethyl ester group would appear in the upfield region of the spectrum.

Based on established chemical shift ranges and data from related pyridazine structures, the predicted NMR data are summarized below. libretexts.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad s, 1H) 165 - 175
Ester Carbonyl (-COO-) - 160 - 170
Pyridazine CH (C4/C5) 7.8 - 8.5 (d, 1H) 125 - 140
Pyridazine CH (C4/C5) 7.8 - 8.5 (d, 1H) 125 - 140
Pyridazine C-COOH (C3) - 145 - 155
Pyridazine C-COOEt (C6) - 145 - 155
Methylene (-OCH₂CH₃) 4.2 - 4.5 (q, 2H) 60 - 65

Note: s = singlet, d = doublet, t = triplet, q = quartet. Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for both the carboxylic acid and the ethyl ester functionalities. The most prominent feature of a carboxylic acid is the very broad O-H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions. libretexts.orgspectroscopyonline.com

Two distinct carbonyl (C=O) stretching absorptions are also anticipated. The carboxylic acid C=O stretch for a hydrogen-bonded dimer typically appears as a strong, broad band around 1710 cm⁻¹. libretexts.org The ester C=O stretch is generally found at a slightly higher frequency, around 1740 cm⁻¹. libretexts.org Additionally, characteristic C-O stretching vibrations for both the acid and the ester groups would be visible in the 1000 to 1320 cm⁻¹ region. spectroscopyonline.comlibretexts.org Aromatic C=C and C-N stretching vibrations from the pyridazine ring are expected in the 1400-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Ester C=O stretch ~1740 Strong
Carboxylic Acid C=O stretch ~1710 Strong
Pyridazine Ring C=C / C=N stretch 1400 - 1600 Medium
Carboxylic Acid / Ester C-O stretch 1000 - 1320 Strong

Data compiled from general spectroscopic principles and literature values for similar functional groups. libretexts.orgspectroscopyonline.comlibretexts.orgresearchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₈N₂O₄), the molecular weight is 196.16 g/mol . aablocks.com In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 196 or 197, confirming the molecular mass.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org For the ethyl ester, characteristic fragmentations would include the loss of an ethoxy radical (•OCH₂CH₃) to give an [M-45]⁺ acylium ion, and the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, if sterically feasible, to yield an [M-28]⁺ radical cation. The stability of the pyridazine ring would likely result in fragment ions containing this core structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss
196 [M]⁺ -
179 [M - OH]⁺ •OH
168 [M - C₂H₄]⁺ C₂H₄
151 [M - COOH]⁺ or [M - OC₂H₅]⁺ •COOH or •OC₂H₅

These fragmentation patterns are predicted based on established principles of mass spectrometry for carboxylic acids and esters. libretexts.orglibretexts.orgcam.ac.uk

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While a specific single-crystal X-ray structure for this compound is not available in the cited literature, analysis of closely related pyridazine and pyridazino[4,5-d]pyridazine (B3350090) derivatives provides significant insight into the expected solid-state conformation. iucr.orgiucr.orggrowingscience.com

X-ray crystallography studies on various pyridazine derivatives consistently show that the heterocyclic pyridazine ring is essentially planar or nearly planar. nih.goviucr.org In the crystal lattice, molecules often arrange in offset face-to-face stacks, driven by π-π stacking interactions between the aromatic rings, with interplanar distances typically in the range of 3.4 Å. nih.govresearchgate.net

For this compound, it is expected that the pyridazine ring would be planar. The carboxylic acid and ethoxycarbonyl substituents would lie close to this plane, although some torsion might occur to minimize steric hindrance. In the solid state, strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules are highly probable, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. spectroscopyonline.com

Table 4: Representative Crystallographic Data for Related Pyridazine Derivatives

Compound Crystal System Space Group Key Structural Features Reference
2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione Monoclinic P2₁/n Fused ring is approximately planar. iucr.org
1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine Monoclinic P2₁/n The whole molecule is roughly planar. iucr.org
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine Monoclinic P2₁/c Molecule assumes a planar conformation. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and identity.

For this compound, the molecular formula is C₈H₈N₂O₄. aablocks.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimental results from an elemental analyzer for a pure sample should closely match these theoretical values, typically within a ±0.4% margin of error. This comparison serves as a critical checkpoint in the characterization of the compound. growingscience.comamazonaws.com

Table 5: Elemental Analysis Data for C₈H₈N₂O₄

Element Atomic Weight Number of Atoms Total Mass Theoretical %
Carbon (C) 12.011 8 96.088 48.98%
Hydrogen (H) 1.008 8 8.064 4.11%
Nitrogen (N) 14.007 2 28.014 14.29%
Oxygen (O) 15.999 4 63.996 32.62%

| Total | | | 196.162 | 100.00% |

Table of Mentioned Compounds

Compound Name
This compound
2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione
1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
2-methyl butyric acid

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Building Block for Complex Heterocyclic Architectures

The pyridazine (B1198779) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid serves as an excellent starting material for the synthesis of more elaborate heterocyclic systems. Its two functional groups, the carboxylic acid and the ester, offer differential reactivity, allowing for selective chemical transformations.

The carboxylic acid group can readily participate in amide bond formation, esterification, or can be reduced. The ethoxycarbonyl group can be hydrolyzed to the corresponding dicarboxylic acid, converted to other esters via transesterification, or reacted with nucleophiles like amines to form amides. This dual functionality is instrumental in constructing fused ring systems. For instance, derivatives of pyridazine carboxylic acids are precursors for synthesizing pyrrolo[1,2-b]pyridazine (B13699388) structures through 1,3-dipolar cycloaddition reactions. nih.gov Similarly, condensation and cyclization strategies starting from pyridazine derivatives can lead to the formation of pyrido[3,4-c]pyridazines, another class of heterocycles with potential applications in medicinal chemistry. mdpi.com The ability to build upon the pyridazine core in a controlled manner makes this compound a key intermediate in synthetic pathways targeting novel and complex molecular architectures. organic-chemistry.orgorganic-chemistry.org

Development of Pyridazine-Based Scaffolds for Diverse Research Areas

The development of molecular scaffolds that can be easily modified to create large libraries of compounds is a cornerstone of modern drug discovery. rsc.org Pyridazine-based scaffolds are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govresearchgate.net

This compound is a prime candidate for generating such scaffolds. Its structure allows for the introduction of diverse substituents at two different points on the pyridazine ring. By reacting the carboxylic acid and the ester group with various amines, alcohols, or other reagents, chemists can systematically alter the compound's physicochemical properties, such as polarity, size, and hydrogen bonding capacity. nih.gov This systematic modification is crucial for exploring structure-activity relationships (SAR) and optimizing the biological activity of lead compounds. nih.gov Fused bi- or tricyclic systems containing the pyridazine core are key features in many compounds designed for cancer therapy, particularly as protein kinase inhibitors. nih.gov

Below is a table summarizing various research applications of pyridazine-based scaffolds.

Scaffold TypeResearch AreaExamples of Biological Targets/Applications
Simple PyridazinesMedicinal ChemistryAnticancer, Anti-inflammatory, Antihypertensive, Antimicrobial. researchgate.net
PyridazinonesMedicinal ChemistryAnticancer, Antifungal, Anti-HIV. researchgate.net
Imidazo[1,2-b]pyridazinesMedicinal ChemistryKinase inhibitors (e.g., Ponatinib), Anticancer, Antiviral. nih.gov
Pyrrolo[1,2-b]pyridazinesMedicinal ChemistryCytotoxic agents. nih.gov
Fused PyridazinesMaterials ScienceOrganic electronics, Fluorescent probes.

Utilization as Ligands in Catalysis Research

The coordination chemistry of pyridazine and its derivatives is an active area of research. acs.org The two adjacent nitrogen atoms in the pyridazine ring can chelate to a single metal center or bridge two metal centers, leading to the formation of mononuclear or polynuclear complexes. researchgate.net this compound possesses multiple potential coordination sites: the two ring nitrogens and the carboxylate group.

Upon deprotonation, the carboxylic acid group can coordinate with a metal ion along with the adjacent ring nitrogen, acting as a bidentate N,O-chelating ligand. mdpi.comnih.gov This chelation forms a stable five-membered ring with the metal center, a common motif in coordination chemistry. mdpi.comresearchgate.net Such ligands have been used to synthesize complexes with various transition metals, including ruthenium, which have shown potential applications in catalysis and as anti-biofilm agents. mdpi.comnih.govacs.org The ester group, while a weaker coordinator, could also interact with metal ions or be chemically modified to introduce additional donor atoms, allowing for the design of more complex, polydentate ligands for specific catalytic applications. researchgate.net

Ligand TypeMetal Ion ExamplesApplication Area
Pyridazine-based N,N-donorsNi(II), Cu(II), Co(II)Coordination Chemistry, DNA binding/cleavage. researchgate.net
Pyridazine Carboxylic AcidsRu(II), Ru(III)Catalysis, Antimicrobial agents. mdpi.comnih.gov
Pyridazine HydrazonesNi(II), Cu(II), Zn(II)Coordination Chemistry. acs.org
Pyridazine-based NHCsRu(II), Cu(I), Pd(II)Catalysis (e.g., oxidation of alkenes). acs.org

Exploration in Dyes and Advanced Optical Materials

Molecules with Donor-π-Acceptor (D-π-A) structures often exhibit interesting photophysical properties, such as intense light absorption and fluorescence, making them suitable for use as dyes and in optical materials. nih.gov The key to these properties is an intramolecular charge transfer (ICT) from an electron-donating (D) part of the molecule to an electron-accepting (A) part through a π-conjugated bridge. nih.gov

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov This makes this compound a potential electron-accepting (A) component for the design of novel D-π-A dyes. The carboxylic acid and ester functionalities provide convenient handles to attach various electron-donating groups through a suitable π-conjugated linker. By varying the strength of the donor group and the nature of the linker, the absorption and emission wavelengths of the resulting dye can be finely tuned. nih.govbeilstein-journals.org Research on similar azine-based dyes (containing pyridine (B92270) or pyrazine) has shown that the number and position of nitrogen atoms significantly influence the material's optical and electrochemical properties. nih.gov

Contributions to Crystal Engineering Research

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling the intermolecular interactions between molecules. acs.org Hydrogen bonds are particularly powerful tools in this field due to their strength and directionality. acs.org this compound is a molecule rich in functional groups capable of forming robust hydrogen bonds.

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The two nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. This combination often leads to the formation of a highly predictable and stable "supramolecular synthon" known as the carboxylic acid-pyridine heterodimer, where an O-H···N hydrogen bond is formed. acs.orgnih.gov The presence of the ester group provides an additional, albeit weaker, hydrogen bond acceptor site. These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com The study of how molecules like pyridazine-3,6-dicarboxylic acid monohydrate pack in the solid state reveals the formation of extensive hydrogen-bonded sheets. researchgate.net Understanding these packing motifs is crucial for designing new crystalline materials, such as co-crystals, with tailored physical properties. mdpi.com

Supramolecular SynthonDescriptionCommon in
Carboxylic Acid DimerA pair of carboxylic acids linked by two O-H···O hydrogen bonds.Carboxylic acids without stronger H-bond acceptors. acs.org
Acid-Pyridine HeterodimerA carboxylic acid and a pyridine (or similar N-heterocycle) linked by an O-H···N hydrogen bond.Co-crystals of carboxylic acids and N-heterocycles. acs.orgnih.gov
Water-CarboxylateHydrogen bonds between water molecules and carboxylate groups.Hydrated crystals of carboxylic acids. acs.orgacs.org
C-H···O/N InteractionsWeaker hydrogen bonds involving C-H donors.Complementary interactions stabilizing crystal packing. acs.orgnih.gov

Comparative Academic Studies with Pyridazine and Other Heterocyclic Carboxylic Acid Systems

Structural Analogues of Pyridazine (B1198779) Carboxylic Acids

The unique characteristics of 6-(ethoxycarbonyl)pyridazine-3-carboxylic acid are best understood through comparison with its simpler structural analogues. The presence and position of substituent groups on the pyridazine ring profoundly influence the molecule's electronic properties, reactivity, and utility in scientific research.

This compound belongs to the family of pyridazine carboxylic acids. Its core structure is shared by pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, with the key distinction being the additional ethoxycarbonyl group at the C6 position. This substitution introduces significant differences in their physicochemical properties.

The parent pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. The addition of a carboxylic acid group, as seen in pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, further withdraws electron density from the ring. In this compound, the presence of two electron-withdrawing groups (a carboxylic acid at C3 and an ethoxycarbonyl group at C6) greatly impacts the molecule's electronic nature, making the pyridazine ring even more electron-poor. This affects properties such as the acidity of the carboxyl group and the molecule's potential to engage in nucleophilic or electrophilic substitution reactions.

A comparison of their fundamental properties is detailed below.

PropertyThis compoundPyridazine-3-carboxylic acidPyridazine-4-carboxylic acid
CAS Number 604000-34-2 aablocks.com2164-61-6 sigmaaldrich.com50681-25-9 nih.gov
Molecular Formula C₈H₈N₂O₄ aablocks.comC₅H₄N₂O₂ nih.govC₅H₄N₂O₂ nih.gov
Molecular Weight 196.16 g/mol aablocks.com124.10 g/mol nih.gov124.10 g/mol nih.gov
Melting Point Not available200-209 °C sigmaaldrich.comNot available
Structure A pyridazine ring substituted with a carboxylic acid at position 3 and an ethoxycarbonyl group at position 6.A pyridazine ring substituted with a carboxylic acid at position 3.A pyridazine ring substituted with a carboxylic acid at position 4.

This table is generated based on available data from cited sources.

The position of substituents on the pyridazine ring is a critical determinant of the molecule's reactivity and its applications in research. The carboxyl group is known to be a deactivating group in aromatic systems, directing electrophilic substitution primarily to the meta position due to its electron-withdrawing nature. numberanalytics.com

In this compound, the substituents are at the 3- and 6-positions. This symmetrical-like placement of two strong electron-withdrawing groups across the ring significantly deactivates the entire heterocyclic system towards electrophilic attack. Conversely, it can make the ring's carbon atoms more susceptible to nucleophilic substitution, a common reaction pathway for electron-deficient heterocycles.

The research utility of these compounds is often linked to their ability to act as ligands or building blocks in synthesis. Pyridazine-3-carboxylic acid, for instance, has been used to synthesize ruthenium complexes with anti-biofilm activity. nih.govmdpi.com The nitrogen atom of the pyridazine ring and the oxygen from the carboxylate group can coordinate with metal ions, forming a stable chelate ring. nih.govmdpi.com The presence of a second functional group in this compound—the ester—offers an additional site for chemical modification, potentially allowing for the creation of more complex molecules, polymers, or bioconjugates. This dual functionality enhances its utility as a versatile building block in medicinal and materials chemistry.

CompoundSubstituent PositionsKey Influence on Reactivity & Utility
This compound -COOH at C3, -COOEt at C6Strong deactivation of the ring; provides two distinct functional handles (acid and ester) for further synthesis.
Pyridazine-3-carboxylic acid -COOH at C3Deactivates the ring; acts as a bidentate ligand for metal complexation. nih.govmdpi.com
Pyridazine-4-carboxylic acid -COOH at C4Deactivates the ring; isomeric variation offers different steric and electronic environment for interactions.

This table summarizes the influence of substituent positions on the chemical properties and potential applications of the compounds.

Interdisciplinary Research with Pyridine (B92270) Carboxylic Acid Isomers

Pyridazine and pyridine rings are both six-membered nitrogen-containing heterocycles, but the presence of one versus two nitrogen atoms leads to significant differences in their chemistry. Despite these differences, comparative studies and shared synthetic approaches provide valuable insights for broader chemical research.

While the fundamental synthesis of the pyridine and pyridazine rings often follows different retrosynthetic pathways, some overlap exists, particularly in the functionalization of the pre-formed heterocyclic cores. The synthesis of pyridazines can be challenging due to the electronically dissonant arrangement of the adjacent nitrogen atoms. nih.gov However, recent advances have demonstrated novel methods, such as a "skeletal edit" that directly converts pyridines into pyridazines via a photoinitiated rearrangement, effectively bridging this synthetic gap. nih.gov

More commonly, shared strategies involve functional group interconversions. For example, reactions such as esterification, amidation of the carboxylic acid group, or nucleophilic substitution on the ring can be applied to both pyridine and pyridazine carboxylic acids, assuming the reactivity of the specific substrate allows for it. The synthesis of derivatives often involves coupling reactions with other molecules, a strategy employed for both classes of compounds. niscpr.res.in

Both pyridine and pyridazine scaffolds are crucial in drug discovery and medicinal chemistry, though the pyridine ring is found more frequently in FDA-approved drugs. nih.govresearchgate.net Pyridine carboxylic acid isomers like nicotinic acid are well-known, and the pyridine scaffold's versatility is well-established. nih.govresearchgate.net

The pyridazine scaffold, however, offers unique properties that make it an attractive alternative. The two adjacent nitrogen atoms create a distinct dipole moment and influence the molecule's ability to act as a hydrogen bond acceptor. blumberginstitute.org This can lead to specific binding interactions with biological targets. Pyridazine-3-carboxylic acid is structurally similar to nicotinic acid (pyridine-3-carboxylic acid) and can coordinate with metal ions in a comparable N,O-manner, indicating shared potential in areas like bioinorganic chemistry. nih.govmdpi.com

FeaturePyridine ScaffoldPyridazine Scaffold
Nitrogen Atoms OneTwo (adjacent)
Prevalence in Drugs High; found in >90% of N-heterocyclic drugs. nih.govLower, but increasing in investigational drugs. blumberginstitute.org
Synthetic Accessibility Generally more established and accessible. nih.govCan be more challenging to synthesize. nih.gov
Physicochemical Properties Well-characterized; acts as H-bond acceptor.Unique dipole moment; distinct H-bonding capabilities. blumberginstitute.org
Research Utility Widely used in drug design, catalysis, and materials. nih.govresearchgate.netValued for specific applications in medicinal chemistry and as ligands. nih.govmdpi.comresearchgate.net

This table provides a comparative analysis of the pyridine and pyridazine scaffolds in chemical research.

Emerging Trends in Pyridazine Chemistry Research

The field of pyridazine chemistry is experiencing a period of significant growth and innovation. Researchers are increasingly recognizing the potential of the pyridazine scaffold beyond its traditional applications. One major trend is the development of novel and more efficient synthetic methods to access complex pyridazine derivatives. researchgate.net This includes new one-pot preparations and innovative strategies like skeletal editing to bridge the synthetic gap with more common heterocycles like pyridines. nih.govresearchgate.net

In medicinal chemistry, pyridazines are being explored as key components in a new generation of therapeutic agents. researchgate.net Their unique electronic and steric properties are being leveraged to design molecules with high target specificity. The prevalence of the pyridazine core is notably increasing in investigational drugs, highlighting its growing importance in the pharmaceutical pipeline. blumberginstitute.org

Furthermore, pyridazine derivatives are finding applications in materials science and functional chemistry. They are being investigated as components of optical materials and as specialized ligands for catalysis. researchgate.net Another novel application is in "click-to-release" chemistry, where the reaction of a pyridazine-containing molecule can trigger the release of a payload, a strategy with potential in drug delivery and diagnostics. nih.gov This expansion into new disciplines underscores the growing versatility and importance of the pyridazine ring system in modern chemical research.

Recent Advances in Synthetic Methodologies

The synthesis of pyridazine carboxylic acids, including this compound, is an area of continuous development, driven by the quest for more efficient and versatile routes. Recent methodologies often focus on the functionalization of the pyridazine core or the construction of the ring itself with pre-installed functional groups.

One prominent approach involves the direct introduction of carboxyl or related groups onto the pyridazine ring. Homolytic aroylation and alkoxycarbonylation reactions have been utilized for the synthesis of various pyridazine carboxylic acids. For instance, the Minisci-reaction can be employed to prepare ketocarboxylic acids by reacting a pyridazine carboxylate with a radical source, followed by hydrolysis. researchgate.net A key challenge in these direct functionalization methods is controlling regioselectivity and preventing multiple substitutions. researchgate.net Research has shown that conducting these reactions in specific organic solvents or using N-heteroarene carboxylic acids as substrates can lead to controlled monosubstitution. researchgate.net

Another strategy starts with a pre-functionalized pyridazine, such as a halogenated derivative. For example, the synthesis of 6-methoxypyridazine-3-carboxylic acid has been achieved starting from 3-chloro-6-methylpyridazine. This process involves the oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic substitution of the chlorine atom with a methoxy (B1213986) group. google.com This highlights a pathway where existing substituents are transformed and replaced to achieve the desired product.

More recent advances in N-heterocycle synthesis offer broader context. Copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a route to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org While not directly yielding the title compound, this method represents a modern approach to constructing the core pyridazine skeleton, which could be adapted by using appropriately substituted precursors. Similarly, Lewis acid-mediated inverse electron demand Diels-Alder reactions between s-tetrazines and silyl (B83357) enol ethers have been developed for synthesizing functionalized pyridazines with high regiocontrol. organic-chemistry.org

These varied methodologies showcase a range of synthetic tools available to chemists for accessing substituted pyridazine carboxylic acids, from direct C-H functionalization to ring construction and post-synthesis modification.

Table 1: Comparison of Synthetic Methodologies for Pyridazine Carboxylic Acids

MethodologyStarting MaterialsKey FeaturesPotential Application for Title Compound
Homolytic Acyloin/Alkoxycarbonylation Pyridazine CarboxylateDirect introduction of carbonyl groups; regioselectivity can be a challenge. researchgate.netIntroduction of the carboxylic acid function at position 3 of a 6-ethoxycarbonylpyridazine precursor.
Oxidation & Nucleophilic Substitution 3-Chloro-6-methylpyridazineStepwise functionalization; oxidation of an alkyl group followed by substitution of a halogen. google.comAn analogous route could involve oxidation of a methyl group at C3 and esterification at C6.
Cyclization of Unsaturated Hydrazones β,γ-Unsaturated HydrazonesConstruction of the pyridazine ring; requires subsequent aromatization. organic-chemistry.orgSynthesis of the core ring with precursors containing the required carboxyl and ester functionalities.
Inverse Demand Diels-Alder s-Tetrazine, Silyl Enol EtherHigh regiocontrol in ring formation; versatile for introducing various substituents. organic-chemistry.orgConstruction of a pyridazine ring already bearing the ethoxycarbonyl and carboxylic acid groups.

Exploration of Fused Pyridazine Systems

The diester functionality of pyridazine-3,6-dicarboxylic acid and its monoester derivatives like this compound makes them valuable precursors for the synthesis of fused pyridazine systems. These fused heterocycles are of significant interest in medicinal chemistry and materials science. The two adjacent nitrogen atoms of the pyridazine ring, combined with the reactive carboxylic acid and ester groups, allow for a variety of cyclization and condensation reactions.

One common strategy involves converting the carboxylic acid or ester groups into other reactive intermediates. For example, a pyridazine amino-acid, which can be derived from the corresponding ester, serves as a key starting material for pyridazino[3,4-d] researchgate.netekb.egoxazin-5-one derivatives. ekb.eg This transformation is typically achieved by reacting the amino-acid with reagents like acetic anhydride (B1165640) or benzoyl chloride, leading to the formation of a new fused oxazinone ring. ekb.eg

Another approach utilizes halogenated pyridazine carboxylates to build more complex fused structures. For instance, the regioselective nucleophilic substitution of 4,6-dichloropyridazine-3-carboxylate with a malonate derivative can be the initial step in constructing a pyrido[3,4-c]pyridazine (B3354903) system. mdpi.com Subsequent cyclocondensation with ammonia (B1221849) leads to the formation of a dihydroxypyridopyridazine, which can be further functionalized. mdpi.com This demonstrates how the carboxylate group directs the initial reaction while the halogen atoms provide sites for subsequent ring closure.

Furthermore, reactions involving both the ester and a neighboring group can lead to fused systems. Treatment of certain pyridazine keto-esters with hydroxylamine (B1172632) or ammonia can yield pyrrolo[3,4-d]pyridazine derivatives. researchgate.net This type of reaction involves the formation of an intermediate, such as an oxime, followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring.

The versatility of pyridazine dicarboxylic acid derivatives is also evident in their use for creating larger, polycyclic systems. For example, they can be precursors to 4,5-diaminopyridazines, which are then condensed with various reagents to form imidazo[4,5-d]pyridazines. researchgate.net These multi-step syntheses underscore the role of the parent pyridazine carboxylic acid as a foundational building block for complex heterocyclic scaffolds.

Table 2: Examples of Fused Systems Derived from Pyridazine Carboxylic Acid Precursors

Fused SystemPyridazine PrecursorKey Reagents/ConditionsReference
Pyridazino[3,4-d] researchgate.netekb.egoxazin-5-one Pyridazine amino-acidAcetic anhydride, Benzoyl chloride ekb.eg
Pyrido[3,4-c]pyridazine 4,6-Dichloropyridazine-3-carboxylatet-Butyl ethyl malonate, Ammonia mdpi.com
Pyrrolo[3,4-d]pyridazine Pyridazine keto-esterHydroxylamine, Ammonia researchgate.net
Imidazo[4,5-d]pyridazine 4,5-Diaminopyridazine (from dicarboxylate)One-carbon moiety suppliers researchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid?

  • Methodology : The compound is typically synthesized via esterification of pyridazine-3-carboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄). Reaction conditions (e.g., reflux at 80–100°C for 12–24 hours) are critical for yield optimization. Post-synthesis purification involves recrystallization from ethanol/water mixtures. Structural confirmation is achieved via ¹H/¹³C NMR and IR spectroscopy to verify the ethoxycarbonyl and carboxylic acid moieties .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., ethoxy group at δ ~1.3–1.4 ppm for CH₃ and δ ~4.3–4.5 ppm for CH₂) and carbonyl carbons (δ ~160–170 ppm).
  • IR Spectroscopy : Confirms C=O stretches (~1700 cm⁻¹ for ester and carboxylic acid groups).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary stability considerations for storing this compound?

  • Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group. Stability tests under varying humidity and temperature (e.g., accelerated degradation studies via TGA/DSC) are recommended. Avoid prolonged exposure to basic conditions, which may saponify the ester .

Advanced Research Questions

Q. How can continuous flow chemistry improve the synthesis of this compound?

  • Methodology : Continuous flow systems enable precise control of reaction parameters (e.g., residence time, temperature) using microreactors. For example, coupling a carboxylic acid precursor with ethyl chloroformate in a flow reactor at 50°C with a 10-minute residence time increases yield by 15–20% compared to batch methods. Real-time UV-Vis monitoring ensures intermediate stability .

Q. What mechanistic insights explain side-product formation during esterification of pyridazine-3-carboxylic acid?

  • Methodology : Competing reactions include over-esterification (diethyl derivatives) or decarboxylation under excessive heat. Mechanistic studies using DFT calculations suggest that protonation of the carboxylic acid by H₂SO₄ accelerates nucleophilic attack by ethanol. GC-MS analysis of reaction aliquots identifies side-products, guiding adjustments in catalyst stoichiometry (e.g., reducing H₂SO₄ from 2.0 to 1.2 equivalents) .

Q. How do substituents on the pyridazine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Electron-withdrawing groups (e.g., Cl at position 5) enhance Suzuki-Miyaura coupling efficiency by polarizing the C–Br bond. For example, coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C achieves >85% yield. Kinetic studies via ¹⁹F NMR (if fluorinated derivatives are used) track reaction progress .

Q. How can researchers resolve contradictions in crystallographic vs. computational data for derivatives of this compound?

  • Methodology : Discrepancies between X-ray crystallography (solid-state) and DFT-optimized structures (gas-phase) arise from intermolecular interactions (e.g., hydrogen bonding). Use Hirshfeld surface analysis to quantify packing effects. Validate computational models with solvent-phase simulations (e.g., COSMO-RS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.